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Compound of Interest

Compound Name:
Terazosin dimer impurity

dihydrochloride

Cat. No.: B11931716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process-related impurities of

Terazosin, a selective alpha-1 adrenergic blocker widely used in the treatment of benign

prostatic hyperplasia (BPH) and hypertension. Understanding the impurity profile of an active

pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This

document details the structures, synthesis, and analytical methodologies for the identification

and quantification of known Terazosin impurities, in line with pharmacopeial standards.

Introduction to Terazosin and its Impurity Profile
Terazosin, chemically known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-

furoyl)piperazine, is a synthetic quinazoline derivative. The manufacturing process of

Terazosin, like any multi-step chemical synthesis, can lead to the formation of various process-

related impurities. These impurities can arise from starting materials, intermediates, by-

products of side reactions, or degradation of the final API. Regulatory bodies such as the

United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have

established limits for these impurities to ensure the safety and quality of the drug product.

Forced degradation studies, which involve subjecting the drug substance to stress conditions

such as acid and base hydrolysis, oxidation, heat, and light, are essential for identifying

potential degradation products and demonstrating the stability-indicating nature of analytical

methods.[1]
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Profile of Key Process-Related Impurities and
Degradation Products
Several process-related impurities and degradation products of Terazosin have been identified

and are monitored during its manufacturing and stability studies. The structures and origins of

the most significant impurities are detailed below.

Terazosin Related Compound A (USP) / Impurity C (Ph.
Eur.)

Chemical Name: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.[2]

Structure:

(Image of the chemical structure of Terazosin Related Compound A)

Origin: This impurity is a key intermediate in the synthesis of Terazosin. It can also be formed

as a degradation product through the hydrolysis of the amide bond of Terazosin.[3]

Terazosin Related Compound B (USP) / Impurity B (Ph.
Eur.)

Chemical Name: 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-

furanyl)carbonyl]piperazine.[4]

Structure:

(Image of the chemical structure of Terazosin Related Compound B)

Origin: This impurity can be formed through a diazo reaction followed by hydrolysis of

Terazosin hydrochloride.[3]

Terazosin Related Compound C (USP) / Impurity E (Ph.
Eur.)

Chemical Name: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[5]
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Structure:

(Image of the chemical structure of Terazosin Related Compound C)

Origin: This dimeric impurity is synthesized through an N-substitution reaction from 2-chloro-

4-amino-6,7-dimethoxy quinazoline.[3]

Other Process-Related Impurities
The European Pharmacopoeia lists several other specified impurities for Terazosin, including

impurities J, K, L, M, N, and O.[6][7]

Quantitative Data Summary
The acceptance criteria for key Terazosin impurities as specified by the United States

Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are summarized in the table

below.
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Impurity Name
USP
Designation

Ph. Eur.
Designation

USP Limit Ph. Eur. Limit

1-(4-Amino-6,7-

dimethoxy-2-

quinazolinyl)pipe

razine

Terazosin

Related

Compound A

Impurity C ≤ 0.3% ≤ 0.5%

1-(4-Hydroxy-

6,7-dimethoxy-2-

quinazolinyl)-4-

[(tetrahydro-2-

furanyl)carbonyl]

piperazine

Terazosin

Related

Compound B

Impurity B - ≤ 0.1%

1,4-Bis(4-amino-

6,7-dimethoxy-2-

quinazolinyl)pipe

razine

Terazosin

Related

Compound C

Impurity E ≤ 0.4% ≤ 0.5%

Any other

individual

impurity

- - ≤ 0.1% -

Total Impurities - - ≤ 0.6% ≤ 0.5%

Note: Limits are subject to change and the current official pharmacopeial monographs should

be consulted for the most up-to-date information.[6][8]

Experimental Protocols
This section provides detailed methodologies for the synthesis of key impurities and for

conducting forced degradation studies on Terazosin.

Synthesis of Terazosin Impurities
4.1.1. Synthesis of Terazosin Related Compound A (Impurity C)
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This procedure outlines the synthesis of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

from 2-chloro-6,7-dimethoxyquinazoline-4-amine and piperazine.

Materials: 2-chloro-6,7-dimethoxyquinazoline-4-amine, piperazine, isoamyl alcohol.

Procedure:

A mixture of 2-chloro-6,7-dimethoxyquinazoline-4-amine and an excess of piperazine is

refluxed in isoamyl alcohol.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the precipitated product is collected

by filtration.

The crude product is purified by column chromatography to yield pure 1-(4-amino-6,7-

dimethoxy-2-quinazolinyl)piperazine.

4.1.2. Synthesis of Terazosin Related Compound B (Impurity B)

This procedure describes the formation of Impurity B via a diazo reaction followed by hydrolysis

of Terazosin.

Materials: Terazosin hydrochloride, sodium nitrite, hydrochloric acid.

Procedure:

Terazosin hydrochloride is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.

A solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium

salt.

The reaction mixture is then warmed to facilitate the hydrolysis of the diazonium salt.

The resulting product, 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-

furanyl)carbonyl]piperazine, is isolated and purified.[3]

4.1.3. Synthesis of Terazosin Related Compound C (Impurity E)
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This protocol details the synthesis of the dimeric impurity, 1,4-bis(4-amino-6,7-dimethoxy-2-

quinazolinyl)piperazine.

Materials: 2-chloro-4-amino-6,7-dimethoxy quinazoline, piperazine.

Procedure:

A reaction mixture of 2-chloro-4-amino-6,7-dimethoxy quinazoline and piperazine (in a 2:1

molar ratio) is heated in a suitable solvent.

The reaction is monitored for the formation of the dimeric product.

After completion, the product is isolated by filtration and purified by recrystallization.[3]

Forced Degradation Studies Protocol
Forced degradation studies are conducted to assess the stability of Terazosin under various

stress conditions as recommended by the International Council for Harmonisation (ICH)

guidelines.[9]

4.2.1. Acid Hydrolysis

Procedure: A solution of Terazosin in 0.1 N HCl is refluxed at 80°C for a specified period

(e.g., 2-8 hours). The solution is then neutralized and analyzed by a stability-indicating HPLC

method.

4.2.2. Alkaline Hydrolysis

Procedure: A solution of Terazosin in 0.1 N NaOH is refluxed at 80°C for a specified period

(e.g., 2-8 hours). The solution is then neutralized and analyzed. A major degradation product

under both acidic and alkaline conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.

4.2.3. Oxidative Degradation

Procedure: Terazosin solution is treated with 3-30% hydrogen peroxide (H₂O₂) at room

temperature or slightly elevated temperatures for a defined period (e.g., 24 hours). The

resulting solution is then analyzed.
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4.2.4. Thermal Degradation

Procedure: Solid Terazosin is exposed to dry heat (e.g., 60-80°C) for a specified duration

(e.g., 24-72 hours) in a temperature-controlled oven. The sample is then dissolved in a

suitable solvent and analyzed.

4.2.5. Photolytic Degradation

Procedure: A solution of Terazosin is exposed to UV light (e.g., 254 nm) or sunlight for a

defined period. A control sample is kept in the dark under the same conditions. Both samples

are then analyzed to assess the extent of photodegradation.

Visualizations
Synthetic Pathway and Impurity Formation
The following diagram illustrates the general synthetic pathway of Terazosin and indicates the

points at which key process-related impurities are formed.
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Caption: Synthetic pathway of Terazosin and formation of key impurities.

Experimental Workflow for Impurity Profiling
The logical workflow for the identification and quantification of Terazosin impurities is depicted

below.
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Caption: Workflow for Terazosin impurity profiling.
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This technical guide serves as a foundational resource for professionals involved in the

development, manufacturing, and quality control of Terazosin. A thorough understanding of the

impurity profile is paramount for ensuring the delivery of a safe and effective pharmaceutical

product to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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